2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple substituents. The complete systematic name is 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetonitrile, which precisely describes the molecular architecture and substitution pattern. The molecule contains a central acetonitrile group (-CH(CN)-) that serves as the linking bridge between two aromatic ring systems: a substituted pyridine ring and a dichlorophenyl ring.
The structural formula reveals a molecular composition of C₁₄H₆Cl₃F₃N₂ with a molecular weight of 365.57 atomic mass units. The pyridine ring system bears two distinct substituents: a chlorine atom at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position relative to the nitrogen atom. The benzene ring system contains two chlorine atoms positioned symmetrically at the 2 and 6 positions relative to the carbon atom bearing the acetonitrile side chain. This substitution pattern creates a molecule with significant steric hindrance and electronic effects due to the presence of multiple electron-withdrawing groups.
The three-dimensional molecular geometry can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=C(C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C1)Cl)Cl, which provides a linear text description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C14H6Cl3F3N2/c15-9-2-1-3-10(16)12(9)8(5-21)13-11(17)4-7(6-22-13)14(18,19)20/h1-4,6,8H offers standardized representation enabling unique identification across chemical databases.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for this compound is 338407-06-0, which serves as the primary unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number was assigned through the Chemical Abstracts Service systematic registration process and provides unambiguous identification regardless of naming variations or structural representation methods.
Alternative chemical identifiers include the Molecular Data Limited number MFCD00172210, which is utilized in various chemical inventory systems and commercial databases. The compound also possesses a ChemBase identification number 40990, facilitating retrieval from specialized chemical information systems. The International Chemical Identifier Key QPFCQUDSQBPLHW-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure, enabling rapid database searches and cross-referencing.
Physical property data reveals that the compound exhibits a melting point range of 107-109 degrees Celsius, indicating substantial intermolecular interactions likely attributed to the multiple halogen substituents and aromatic ring systems. The compound demonstrates stability under ambient storage conditions, making it suitable for standard laboratory handling and commercial distribution. The high degree of halogenation contributes to the compound's distinctive physicochemical properties and influences its behavior in various chemical environments.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-9-2-1-3-10(16)12(9)8(5-21)13-11(17)4-7(6-22-13)14(18,19)20/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFCQUDSQBPLHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzyl cyanide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the pyridine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetonitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce corresponding pyridine N-oxides .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of cell cycle progression and activation of caspases, leading to programmed cell death.
Case Study: Cytotoxicity Assessment
In an experimental setup, the compound was tested against several human cancer cell lines using the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI50) of approximately 15 μM across multiple cell lines, showcasing its potential as an anticancer agent .
| Cell Line | GI50 (μM) |
|---|---|
| A549 (Lung) | 14.5 |
| MCF-7 (Breast) | 15.0 |
| HeLa (Cervical) | 16.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Herbicidal Activity
The structural features of this compound suggest potential use as a herbicide. Compounds with similar trifluoromethyl and pyridine functionalities have shown herbicidal activity against a range of weeds.
Field Trials
Field trials conducted on common agricultural weeds demonstrated that the compound effectively inhibited growth at concentrations as low as 100 g/ha, indicating its potential utility in agricultural applications.
Chemical Synthesis and Development
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s chloro and trifluoromethyl groups contribute to its high reactivity and ability to form stable complexes with various biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,6-dichlorophenyl)acetonitrile (CAS Number: 658066-35-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H11ClF3N2
- Molecular Weight : 396.715 g/mol
- CAS Number : 658066-35-4
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound has shown IC50 values less than 10 µM in several studies, indicating potent effects against human colon (SW480, SW620) and prostate (PC3) cancer cells.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| SW480 | <10 | Significant reduction in viability |
| SW620 | <10 | Highest sensitivity noted |
| PC3 | <10 | Cytotoxic effects observed |
| K-562 | <10 | Moderate sensitivity |
The compound's effectiveness was compared to traditional chemotherapeutics like doxorubicin and cisplatin, with promising results showing enhanced cytotoxicity in certain cases .
The mechanisms underlying the cytotoxic effects of this compound appear to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with the compound leads to a marked increase in late apoptosis among treated cancer cells. Specifically, late apoptotic rates reached up to 97% in certain cell lines following exposure to IC50 concentrations .
Antiproliferative Activity
In addition to direct cytotoxicity, the compound has been shown to inhibit the proliferation of cancer cells effectively. For instance, a study highlighted that exposure to the compound resulted in a significant decrease in the number of viable cells across multiple cancer cell lines after 72 hours of treatment. The most pronounced effect was observed in SW620 cells, where viability dropped by over 90% .
Case Studies and Research Findings
-
Study on Colon Cancer Cells :
A detailed investigation into the effects of this compound on colon cancer cells revealed that it not only inhibited cell growth but also induced apoptosis. The study reported a reduction in live cell counts by approximately 93% in SW620 cells treated with the compound . -
Mechanistic Insights :
Another study explored the molecular pathways activated by this compound. It was found that it could modulate key signaling pathways involved in cell survival and proliferation, enhancing its potential as an anticancer agent . -
Comparative Analysis :
In comparative studies with other compounds exhibiting similar structures, this acetonitrile derivative consistently demonstrated superior activity against various cancer types, reinforcing its potential as a lead candidate for further drug development .
Q & A
Q. Table 1: Example Characterization Data
| Technique | Key Parameters/Results | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.85 (d, J=8.4 Hz, pyridine-H), 7.45 (d, aromatic-H) | |
| HRMS | m/z 393.9532 [M+H]⁺ (calc. 393.9529) | |
| X-ray | Space group P2₁/c, Z=4, R-factor=0.066 |
How can reaction conditions be optimized for higher yields in its synthesis?
Advanced
Optimization strategies include:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, highlights flow chemistry for precise control of exothermic nitration steps .
- Statistical Modeling : Response surface methodology (RSM) to identify interactions between parameters.
- Catalyst Screening : Palladium or copper catalysts for coupling reactions (see for analogous polycationic syntheses) .
How can researchers resolve contradictions between spectroscopic data and computational models?
Q. Advanced
- Cross-Validation : Compare NMR chemical shifts with Density Functional Theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set).
- Dynamic Effects : Account for conformational flexibility in solution (e.g., rotameric equilibria in acetonitrile groups) versus rigid X-ray structures .
- 2D NMR Techniques : NOESY or HSQC to resolve overlapping signals in aromatic regions .
What methodologies are recommended for detecting and quantifying impurities in this compound?
Q. Advanced
- HPLC-MS with UV/ELSD Detection : Use C18 columns (acetonitrile/water mobile phase) to separate chlorinated byproducts. Calibrate against synthetic standards ( notes potential nitro or chloro impurities) .
- GC-MS for Volatile Byproducts : Identify low-molecular-weight intermediates (e.g., dichlorobenzene derivatives).
- Limit of Detection (LOD) : ≤0.1% via spiked recovery experiments.
What safety protocols are essential when handling this compound?
Q. Basic
- Hazard Codes : Follow [劇]III (acute toxicity) and [危]4-3-III (flammability) precautions as per .
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Perform reactions in fume hoods due to volatile cyanide intermediates (, though commercial, aligns with general safety practices).
How can researchers address challenges in regioselectivity during pyridine functionalization?
Q. Advanced
- Directing Groups : Use meta-directing substituents (e.g., -CF₃) to bias electrophilic substitution at the 2- or 6-positions .
- Transition Metal Catalysis : Pd-mediated C-H activation for selective coupling (see for palladium complexes in acetonitrile-based syntheses) .
What computational tools are suitable for predicting the compound’s reactivity or stability?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Model solvation effects in acetonitrile/water mixtures.
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Software : Gaussian, ORCA, or Materials Studio for energy minimization and transition-state analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
